molecular formula C15H19N3 B1527650 1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole CAS No. 15922-51-7

1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole

Cat. No.: B1527650
CAS No.: 15922-51-7
M. Wt: 241.33 g/mol
InChI Key: ASEWZJKKRTXARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamic behavior of 1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d]triazole. Proton nuclear magnetic resonance spectra reveal characteristic signals corresponding to different hydrogen environments within the molecule. The benzyl substituent produces distinctive signals in the aromatic region, typically appearing between 7.0 and 7.5 parts per million, corresponding to the phenyl ring protons.

The methylene protons of the benzyl group appear as a characteristic singlet or complex multiplet, depending on the magnetic environment and coupling patterns. The cyclooctane ring protons generate complex multiplet patterns due to the conformational flexibility and the various magnetic environments of the saturated carbon-hydrogen bonds. These signals typically appear in the aliphatic region between 1.0 and 3.0 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The triazole carbon atoms exhibit characteristic chemical shifts that reflect their heterocyclic aromatic environment. The benzyl carbon signals show typical aromatic carbon patterns for the phenyl ring, while the methylene carbon appears at intermediate chemical shift values.

Related triazole compounds demonstrate specific nuclear magnetic resonance patterns that can be used for structural comparison and assignment verification. The integration ratios and coupling patterns provide quantitative information about the number of hydrogen atoms in different environments and their spatial relationships within the molecule.

Infrared Vibrational Mode Analysis

Infrared spectroscopy reveals the vibrational modes characteristic of the functional groups present in 1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d]triazole. The triazole ring system exhibits specific stretching and bending vibrations that appear at characteristic wavenumbers. Nitrogen-nitrogen stretching modes and carbon-nitrogen vibrations provide fingerprint regions for triazole identification.

The benzyl substituent contributes aromatic carbon-hydrogen stretching vibrations in the region around 3000-3100 wavenumbers, while the phenyl ring skeletal vibrations appear in the 1400-1600 wavenumber range. The saturated cyclooctane ring generates aliphatic carbon-hydrogen stretching modes and various bending and skeletal vibrations throughout the mid-infrared region.

Characteristic infrared absorption bands for similar triazole derivatives include signals around 3099, 3072, 2962, 1569, 1457, 1318, 1218, 1142, 1034, 934, 798, 704, and 551 wavenumbers. These bands correspond to various vibrational modes including carbon-hydrogen stretching, nitrogen-nitrogen stretching, ring breathing modes, and out-of-plane bending vibrations.

The infrared spectrum provides a unique fingerprint for compound identification and purity assessment. The relative intensities and precise wavenumber positions of absorption bands depend on the specific molecular structure and intermolecular interactions in the sample.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d]triazole reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 241, corresponding to the molecular weight of the intact molecule. This parent ion peak is typically strong and often accompanied by a significant [M+1]+ peak due to carbon-13 isotope contributions.

Fragmentation of 1,2,3-triazole derivatives commonly involves loss of molecular nitrogen (N2) from the triazole ring, generating [M-N2]+ ions at mass-to-charge ratio 213. Additional characteristic fragmentations include loss of hydrogen cyanide ([M-HCN]+) and formation of substituted cyanide ions ([RCN]+). The benzyl substituent can undergo cleavage to form tropylium-type ions or benzyl cations, depending on the ionization conditions and fragmentation energy.

The cyclooctane ring system contributes to fragmentation patterns through various ring-opening processes and sequential carbon-carbon bond cleavages. These processes generate a series of fragment ions that reflect the saturated hydrocarbon framework of the molecule. The combination of triazole-specific fragmentations and cycloalkane degradation patterns creates a unique mass spectral fingerprint for structural identification.

Electrospray ionization mass spectrometry provides soft ionization conditions that favor molecular ion formation while minimizing extensive fragmentation. This technique is particularly useful for molecular weight confirmation and the study of non-covalent interactions in solution. Tandem mass spectrometry experiments can provide detailed structural information through controlled fragmentation of selected precursor ions.

Mass Spectral Feature Mass-to-Charge Ratio Assignment
Molecular Ion 241 [M]+
Nitrogen Loss 213 [M-N2]+
Hydrogen Cyanide Loss 214 [M-HCN]+
Benzyl Fragment 91 [C7H7]+

Properties

IUPAC Name

3-benzyl-4,5,6,7,8,9-hexahydrocycloocta[d]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-2-7-11-15-14(10-6-1)16-17-18(15)12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEWZJKKRTXARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)N=NN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole (CAS Number: 15922-51-7) is a compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action and therapeutic implications.

The compound's molecular formula is C15H19N3C_{15}H_{19}N_3 with a molecular weight of 241.33 g/mol. It features a unique triazole ring structure which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC15H19N3
Molecular Weight241.33 g/mol
CAS Number15922-51-7
SMILESC1CCCc2c(CC1)nnn2Cc1ccccc1

Biological Activity Overview

The this compound exhibits a range of biological activities attributed to its triazole moiety. The following sections detail its key actions:

Cholinesterase Inhibition

Research indicates that compounds containing the 1,2,3-triazole ring can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the cholinergic system. This inhibition can enhance acetylcholine levels in the brain, which is beneficial for cognitive function and may have implications for treating neurodegenerative diseases such as Alzheimer's disease (AD) .

Case Study:
A study synthesized several triazole derivatives and assessed their AChE inhibitory activity. Notably, some derivatives exhibited IC50 values lower than that of donepezil, a standard treatment for AD .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known to possess antifungal and antibacterial effects. The specific activity of this compound against various pathogens remains to be fully elucidated but is expected based on the general properties of triazoles .

The mechanism through which this compound exhibits biological activity can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The nitrogen atoms in the triazole ring facilitate binding to enzyme active sites.
  • Neuroprotective Effects : By inhibiting AChE and BuChE, it may help mitigate the symptoms associated with cholinergic dysfunction in neurodegenerative conditions.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for similar triazole compounds:

Compound NameActivity TypeIC50 (μM)
Hesperetin–Triazole HybridAChE Inhibition3.04
DonepezilAChE Inhibition6.21
Other Triazole DerivativesVarious (Antifungal etc.)Variable

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole, we compare it with three classes of analogs:

Cycloocta[d][1,3]thiazol-2-amine Derivatives

The compound 4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-amine (CAS# 27461-00-3) shares a similar fused cycloheptene backbone but replaces the triazole with a thiazole ring (Table 1). This substitution reduces aromaticity and introduces sulfur-based electronic effects, which may alter solubility and biological activity.

1-(4-Methoxybenzyl)-cyclododeca[d][1,2,3]triazole

This analog (compound 132z) features a larger 12-membered cyclododecane ring fused to the triazole core and a 4-methoxybenzyl substituent. The expanded ring size increases conformational flexibility, which could enhance entropic penalties during protein binding compared to the rigid cycloheptene system in the target compound.

Benzo[d][1,2,3]triazole Derivatives

1H-Benzo[d][1,2,3]triazole analogs (e.g., 5-Methyl-1H-benzo[d][1,2,3]triazole ) replace the cycloheptene ring with a planar benzene ring fused to the triazole. This aromatic system enhances π-π stacking interactions but reduces solubility in aqueous media. The absence of a cycloalkane ring also eliminates steric hindrance, which may improve binding to flat enzymatic pockets but reduce selectivity .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Ring Size Notable Properties
This compound Triazole + cycloheptene Benzyl 8-membered High metabolic stability, moderate solubility
4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine Thiazole + cycloheptene Amine 8-membered Lower hydrogen-bonding capacity
1-(4-Methoxybenzyl)-cyclododeca[d][1,2,3]triazole Triazole + cyclododecane 4-Methoxybenzyl 12-membered High flexibility, reduced permeability
5-Methyl-1H-benzo[d][1,2,3]triazole Triazole + benzene Methyl 6-membered Enhanced π-π stacking, poor solubility

Preparation Methods

General Synthetic Strategy

The core synthetic approach to 1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d]triazole involves a metal-free 1,3-dipolar cycloaddition between cyclooctyne or its derivatives and benzyl azides. This reaction forms the triazole ring fused to the cyclooctane system, yielding the hexahydro-triazole structure.

  • Key Reaction: Cyclooctyne + Benzyl azide → 1-benzyl-hexahydro-cyclooctatriazole
  • The reaction proceeds via a Huisgen 1,3-dipolar cycloaddition mechanism, favored by the ring strain in cyclooctyne, which facilitates the cycloaddition under mild conditions without metal catalysts.

Preparation of Cyclooctyne Precursors

Cyclooctyne derivatives, essential for the triazole formation, are typically prepared through multi-step synthetic routes starting from cyclooctane or cyclooctaselenadiazole intermediates:

  • Cyclooctaselenadiazole is converted to cyclooctyne derivatives by reduction and functional group transformations.
  • For example, cyclooctaselenadiazole reacts with azides in DMSO under thermal conditions to yield the triazole product.
  • Alternative routes involve the synthesis of cyclooctane-1,2-dione dihydrazone, which through acyloin condensation and further transformations, leads to cyclooctyne intermediates.

Preparation of Benzyl Azide

The benzyl azide component is prepared from substituted benzyl alcohols:

  • Benzyl alcohols are first converted to benzyl bromides using phosphorus tribromide (PBr3).
  • The benzyl bromides are then treated with sodium azide to yield benzyl azides.

This two-step conversion is crucial for introducing the azide group necessary for the cycloaddition.

Cycloaddition Reaction Conditions

The 1,3-dipolar cycloaddition between cyclooctyne derivatives and benzyl azides is typically performed under the following conditions:

Parameter Details
Solvent DMSO or other polar aprotic solvents
Temperature Elevated temperatures, e.g., 65–100 °C
Reaction Time Several hours to days (12–72 h)
Catalyst Generally metal-free; sometimes acetic acid as additive to promote imine formation in related triazole syntheses
Workup Purification by column chromatography or preparative HPLC

The reaction proceeds cleanly to give the fused triazole product with good selectivity.

Representative Experimental Procedure

A typical procedure reported involves:

  • Dissolving the azide (50 mg) in DMSO (4 mL).
  • Adding 1.5 equivalents of cyclooctaselenadiazole or cyclooctyne derivative.
  • Heating the mixture to 65 °C for several hours.
  • Purifying the crude product by semipreparative HPLC using ammonium acetate buffer and acetonitrile gradient to isolate the pure triazole.

Mechanistic Insights

  • The cycloaddition is a concerted 1,3-dipolar cycloaddition forming a triazoline intermediate, which then aromatizes to the triazole ring.
  • The ring strain in the cyclooctyne facilitates the reaction by lowering the activation energy.
  • In some related systems, acid additives (e.g., acetic acid) and molecular sieves are used to promote imine formation and shift equilibria favorably.

Yields and Purity

  • Yields for the preparation of 1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d]triazole derivatives typically range from moderate to good (e.g., 17% isolated yield reported in one study, though optimization can improve this).
  • Purity is confirmed by 1H NMR, 13C NMR, and mass spectrometry, with characteristic signals for the triazole ring and cyclooctane protons.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome Reference
Benzyl alcohol → Benzyl bromide PBr3, inert atmosphere, low temp Benzyl bromide
Benzyl bromide → Benzyl azide NaN3, polar solvent (e.g., DMF) Benzyl azide
Cyclooctaselenadiazole → Cyclooctyne derivative Reduction and functional group manipulation Cyclooctyne intermediate
Cyclooctyne + Benzyl azide DMSO, 65–100 °C, several hours, metal-free 1-Benzyl-hexahydro-cyclooctatriazole
Purification Column chromatography or preparative HPLC Pure triazole product

Additional Notes

  • Metal-free conditions are preferred to avoid contamination and simplify purification.
  • Molecular sieves and acid additives can be used to improve reaction efficiency in related triazole syntheses by removing water and promoting imine formation.
  • The methodology is adaptable to various substituted benzyl groups, enabling structural diversity.

Q & A

Q. Methodological Recommendation :

  • Use a factorial design to test variables like temperature, solvent polarity, and reaction time .
  • Monitor reaction progress via TLC or HPLC to identify optimal stopping points.

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Discrepancies in biological data (e.g., antimicrobial efficacy) may arise from differences in assay protocols, substituent effects, or impurities. For example, carbazole-triazole hybrids show variable anticancer activity depending on substituent electronegativity and steric effects .

Q. Methodological Recommendation :

  • Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Perform structure-activity relationship (SAR) studies to isolate the impact of the benzyl and cycloocta groups.
  • Use high-purity samples (>95%, verified via HPLC) to minimize confounding effects from byproducts .

What advanced spectroscopic techniques are critical for characterizing this compound’s structure?

Basic Research Focus
Key techniques include:

  • ¹H/¹³C NMR : Assign peaks using 2D NMR (e.g., HSQC, HMBC) to confirm cycloocta ring conformation and benzyl group orientation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₅H₁₈N₃).
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry .

Q. Advanced Recommendation :

  • Use dynamic NMR to study ring-flipping dynamics in the cycloocta system .

How can computational methods optimize the synthesis and predict properties of this compound?

Advanced Research Focus
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s computational workflow combines reaction path searches with experimental feedback to optimize conditions like catalyst loading or solvent choice .

Q. Methodological Recommendation :

  • Simulate reaction mechanisms using Gaussian or COMSOL to identify rate-limiting steps .
  • Apply machine learning (e.g., neural networks) to predict solubility or logP values based on substituent data .

What experimental strategies mitigate challenges in purifying this hydrophobic triazole derivative?

Basic Research Focus
Purification challenges arise from the compound’s hydrophobicity and potential byproducts (e.g., unreacted benzyl precursors).

Q. Methodological Recommendation :

  • Use column chromatography with gradient elution (hexane/ethyl acetate).
  • Recrystallize using water-ethanol mixtures, which improved purity for analogous triazoles from 80% to 95% .
  • Consider membrane separation technologies for scalable purification .

How does the benzyl substituent influence the compound’s reactivity and biological activity?

Advanced Research Focus
The benzyl group enhances lipophilicity, improving membrane permeability in biological assays. However, steric hindrance from the cycloocta ring may reduce binding affinity. For example, replacing benzyl with smaller alkyl groups in similar triazoles increased antifungal activity by 40% .

Q. Methodological Recommendation :

  • Compare kinetic parameters (e.g., IC₅₀) of benzyl vs. non-benzyl derivatives.
  • Use molecular docking to assess interactions with target enzymes (e.g., CYP450) .

What are the best practices for ensuring reproducibility in triazole synthesis?

Basic Research Focus
Reproducibility issues often stem from inconsistent reagent quality or reaction scaling.

Q. Methodological Recommendation :

  • Standardize starting materials (e.g., use benzyl azide with >98% purity).
  • Document detailed protocols, including cooling rates and stirring speeds. For example, slow cooling of reaction mixtures improved crystal quality in related compounds .
  • Share raw data (NMR spectra, chromatograms) in supplementary materials .

How can researchers design experiments to study degradation pathways under varying environmental conditions?

Advanced Research Focus
Degradation studies are critical for assessing stability in drug formulations or environmental persistence.

Q. Methodological Recommendation :

  • Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring.
  • Apply LC-MS/MS to identify degradation products, such as oxidized cycloocta rings or hydrolyzed triazole moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole
Reactant of Route 2
1-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[d][1,2,3]triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.